

Application Notes and Protocols for ACAT Inhibitors

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Compound of Interest

Compound Name: Acat-IN-10

Cat. No.: B15573430

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors in preclinical research. As specific dosage and administration guidelines for a compound designated "**Acat-IN-10**" are not available in the public domain, this document provides data and protocols for well-characterized, representative ACAT inhibitors: Avasimibe (CI-1011), Pactimibe (CS-505), K-604, and HL-004. These compounds can serve as valuable reference points for the experimental design and application of novel ACAT inhibitors.

Mechanism of Action

Acyl-CoA: cholesterol acyltransferase (ACAT) is an intracellular enzyme located in the endoplasmic reticulum that plays a crucial role in cellular cholesterol homeostasis. It catalyzes the esterification of free cholesterol into cholestryl esters, which are then stored in lipid droplets. There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver. By inhibiting ACAT, these compounds prevent the storage of excess cholesterol, which can impact a variety of cellular processes and has therapeutic implications for diseases such as atherosclerosis, cancer, and neurodegenerative disorders.

Quantitative Data Summary

The following tables summarize the in vitro potency and representative in vivo dosages for several well-characterized ACAT inhibitors.

Table 1: In Vitro Potency of Representative ACAT Inhibitors

Compound	Target	IC50 Value	Cell Type/Assay Condition
Avasimibe (CI-1011)	ACAT1	24 μ M[1][2]	-
ACAT2	9.2 μ M[1][2]	-	
ACAT (general)	3.3 μ M[3][4][5]	IC-21 macrophages[6]	
Pactimibe (CS-505)	ACAT1	4.9 μ M[7][8]	-
ACAT2	3.0 μ M[7][8]	-	
ACAT (liver)	2.0 μ M[7][8]	-	
ACAT (macrophages)	2.7 μ M[7][8]	-	
ACAT (THP-1 cells)	4.7 μ M[7][8]	-	
K-604	ACAT1	0.45 μ M[9][10][11]	-
ACAT2	102.85 μ M[9][11]	-	
HL-004	ACAT (rabbit liver)	2.2 nM[12]	Microsomal fraction
ACAT (rabbit intestine)	1.7 nM[12]	Microsomal fraction	
ACAT (rabbit aorta)	7.9 nM[12]	Microsomal fraction	
ACAT (cultured rat SMC)	20 nM[12]	Microsomal fraction	

Table 2: In Vivo Dosage and Administration of Representative ACAT Inhibitors

Compound	Animal Model	Dosage	Administration Route	Study Duration
Avasimibe (CI-1011)	Mouse (prostate cancer)	30 mg/kg[1]	Intraperitoneal (alternate days)	7 weeks[1]
Monkey	30 mg/kg/day[6]	Oral	3 weeks[6]	
Human	50-500 mg/day[13][14]	Oral	-	
Pactimibe (CS-505)	Mouse (ApoE-/-)	60 and 200 mg/kg/day[7][8]	Oral gavage	12 weeks[7][8]
Mouse (ApoE-/-)	0.03% or 0.1% (w/w) in diet[15]	Oral (in diet)	12 weeks[15]	
Human	100 mg/day[16]	Oral	18 months[16]	
K-604	Hamster	1-30 mg/kg[9]	-	-
Mouse	6 mg/kg[17]	Oral	Single dose[17]	
Mouse	32.4 µg/10 µL[17]	Intranasal	Single and repeated doses[17]	
HL-004	Rabbit	0.2, 5, and 25 mg/kg/day[18]	Oral	12 weeks[18]
Rat	0.09% in diet[19]	Oral (in diet)	-	

Experimental Protocols

In Vitro Cholesterol Esterification Assay

This protocol is a representative method for determining the IC50 value of an ACAT inhibitor in a cell-free system.

Materials:

- Microsomal fractions from cells or tissues expressing ACAT1 or ACAT2

- Test inhibitor (e.g., K-604) dissolved in DMSO
- Mixed micelles solution (e.g., 1.6 mM Cholesterol, 11.2 mM Phosphatidylcholine, 9.3 mM Taurocholate in buffer)
- Radiolabeled substrate: [¹⁴C]oleoyl-CoA
- Reaction buffer (e.g., 25 mM Tris-HCl, 0.5 mM EDTA, pH 7.8)
- Scintillation fluid and counter

Procedure:

- Prepare serial dilutions of the test inhibitor in DMSO.
- In a reaction tube, combine the microsomal protein with the test inhibitor at various concentrations.^[9]
- Add the mixed micelles solution to the reaction tube.^[9]
- Initiate the enzymatic reaction by adding the radiolabeled [¹⁴C]oleoyl-CoA.^[9]
- Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
- Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol, 2:1).
- Separate the lipid phase containing the radiolabeled cholesteryl esters.
- Quantify the amount of radioactivity in the lipid phase using a scintillation counter.
- Calculate the percentage of ACAT inhibition for each inhibitor concentration relative to a vehicle control (DMSO).
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Atherosclerosis Study in ApoE-/- Mice

This protocol outlines a general procedure for evaluating the efficacy of an ACAT inhibitor in a mouse model of atherosclerosis.

Animal Model:

- Apolipoprotein E-deficient (ApoE-/-) mice are a commonly used model as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.[20][21]

Diet:

- To accelerate atherosclerosis development, mice are typically fed a high-fat "Western-type" diet, often containing around 21% fat and 0.15-1.25% cholesterol.[20][22]

Experimental Groups:

- Vehicle control group (receiving the vehicle used to dissolve the inhibitor).
- Test inhibitor group(s) (receiving different doses of the ACAT inhibitor).

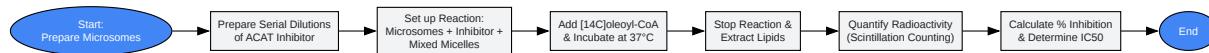
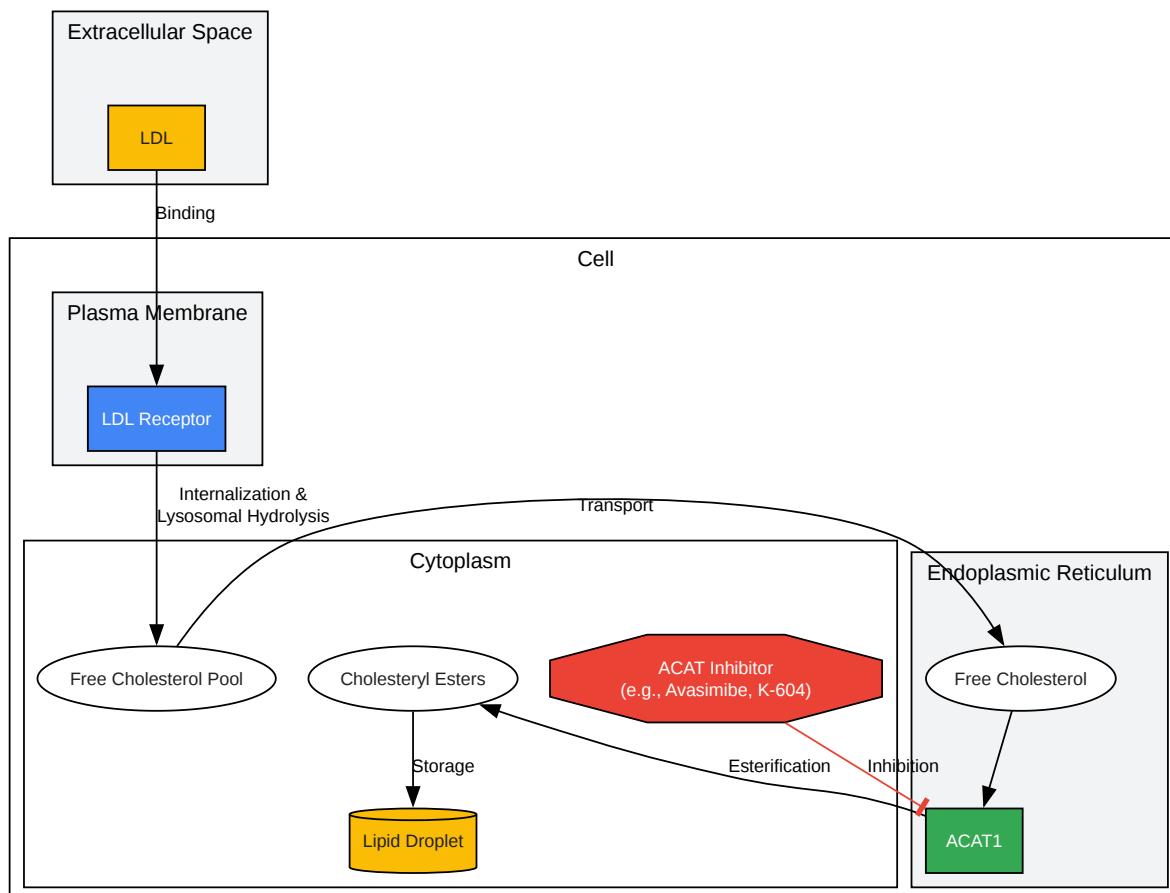
Procedure:

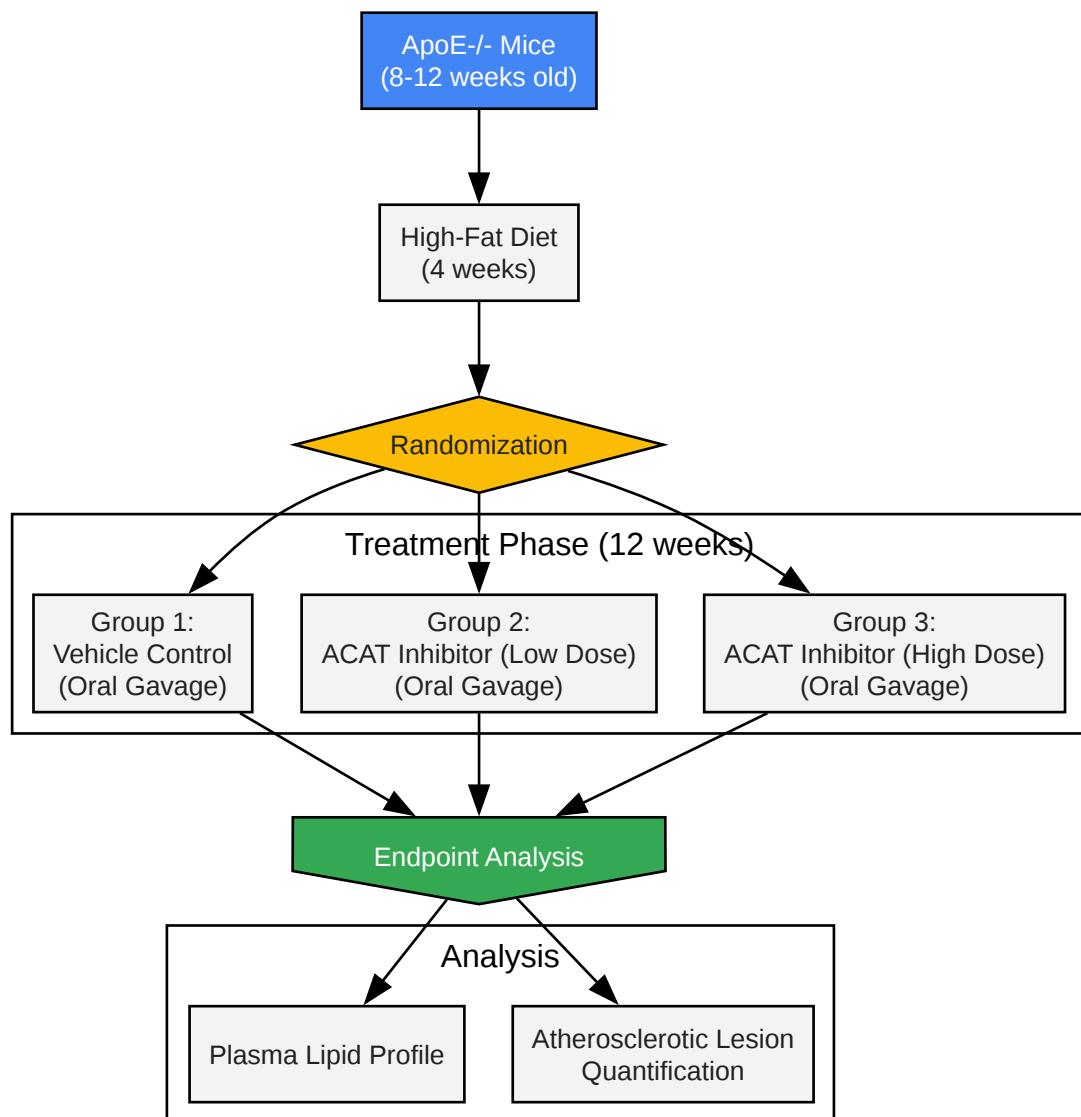
- Acclimate ApoE-/- mice (e.g., 8-12 weeks old) to the facility for at least one week.
- Start all mice on the high-fat diet.
- After a run-in period on the high-fat diet (e.g., 4 weeks) to allow for initial lesion development, randomize the mice into the experimental groups.
- Administer the test inhibitor or vehicle according to the predetermined dosage and route (e.g., daily oral gavage).[7][8]
- Monitor the body weight and general health of the animals throughout the study.
- At the end of the treatment period (e.g., 12 weeks), euthanize the mice and collect blood and tissues for analysis.[15]
- Analyze plasma lipid profiles (total cholesterol, LDL, HDL, triglycerides).

- Perfuse the aorta, dissect it, and perform en face analysis of atherosclerotic lesion area.
- Alternatively, embed the aortic root in OCT for cryosectioning and stain with Oil Red O to quantify lesion size and composition.

Visualizations

Signaling Pathway



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